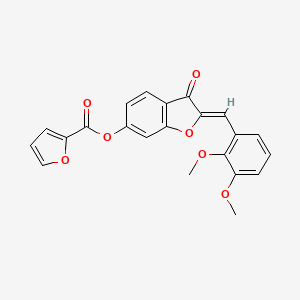

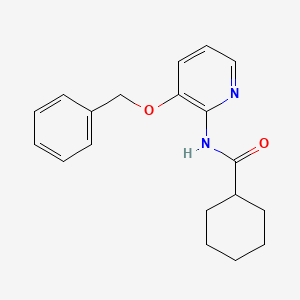

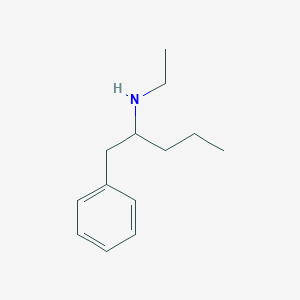

(2S)-2-Amino-2-(1-methylindol-4-yl)ethanol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Amino-2-(1-methylindol-4-yl)ethanol;hydrochloride, also known as AMIE, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a chiral molecule with a molecular formula of C12H16N2O.ClH and a molecular weight of 248.7 g/mol. AMIE is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

Facile Synthesis and Chemical Interactions

A foundational aspect of research on this compound involves its synthesis and the chemical behaviors it exhibits under certain conditions. For example, Tanaka et al. (1989) demonstrated a method for synthesizing 4-hydroxy- and 4-aminoindoles, compounds related to the target molecule, showcasing the versatility of indole derivatives in chemical synthesis (Hideo Tanaka et al., 1989). This work emphasizes the chemical transformations possible with indole derivatives, which are crucial for creating various biologically active molecules.

Polymer Synthesis and Modification

In polymer science, the compound's derivatives have been explored for initiating polymerization processes. Bakkali-Hassani et al. (2018) investigated commercial aminoalcohols as initiators for ring-opening polymerization, highlighting the potential of such compounds in creating polymers with specific end-group functionalities (Camille Bakkali-Hassani et al., 2018). This research points to the broader applicability of aminoalcohol derivatives in materials science, particularly in synthesizing telechelic and block copolymers with tailored properties.

Protecting Group in Synthesis

Elladiou and Patrickios (2012) demonstrated the use of a related compound, 2-(pyridin-2-yl)ethanol, as a protecting group for carboxylic acids, showcasing the compound's utility in polymer chemistry (Marios Elladiou & C. S. Patrickios, 2012). This work underlines the strategic use of indole and pyridine derivatives in facilitating complex synthetic pathways, particularly in the development of new polymeric materials.

Receptor Differentiation and Biological Studies

Lands et al. (1967) investigated the structural modification of sympathomimetic activities by altering the molecular structure of related aminoethanols, providing insight into the differentiation of receptor types and the biological impact of such modifications (A. M. Lands et al., 1967). Although not directly about the specific compound , this research highlights the broader implications of modifying indole and ethanolamine structures for biological activity and receptor targeting.

properties

IUPAC Name |

(2S)-2-amino-2-(1-methylindol-4-yl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-13-6-5-9-8(10(12)7-14)3-2-4-11(9)13;/h2-6,10,14H,7,12H2,1H3;1H/t10-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQZXBHKDZIRRN-HNCPQSOCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)C(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC2=C(C=CC=C21)[C@@H](CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((3-chlorophenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2650575.png)

![5-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide](/img/structure/B2650578.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-nitrobenzoate](/img/structure/B2650583.png)

![1-[5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide](/img/structure/B2650587.png)

![7-Fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2650592.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2650593.png)